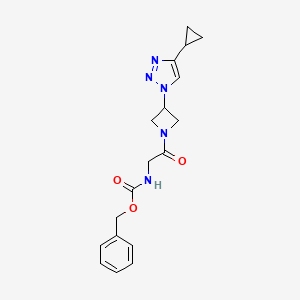

benzyl (2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate

Descripción

Benzyl (2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is a synthetic small molecule featuring a triazole ring substituted with a cyclopropyl group, an azetidine ring, and a carbamate-protected amine. Such motifs are often explored in medicinal chemistry for their bioisosteric properties and metabolic stability .

Propiedades

IUPAC Name |

benzyl N-[2-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c24-17(8-19-18(25)26-12-13-4-2-1-3-5-13)22-9-15(10-22)23-11-16(20-21-23)14-6-7-14/h1-5,11,14-15H,6-10,12H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNAUHBHTQDOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Benzyl (2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety, an azetidine ring, and a carbamate functional group. This unique combination is thought to contribute to its biological activity. The chemical formula can be represented as follows:

The biological activity of benzyl carbamates often involves interactions with specific molecular targets. The presence of the triazole ring is significant as it has been associated with various pharmacological effects, including:

- Antimicrobial Activity : Triazole derivatives have shown promise as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

- Anticancer Potential : Compounds containing azetidine and triazole rings have been investigated for their ability to induce apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3d | Mycobacterium tuberculosis | 10 μg/mL |

| 3e | Escherichia coli | 25 μg/mL |

| 3l | Staphylococcus aureus | 5 μg/mL |

These results suggest that modifications in the structure can enhance the antibacterial efficacy of carbamate derivatives .

Anticancer Activity

In vitro studies have shown that benzyl carbamates can induce apoptosis in various cancer cell lines. For example:

- A study indicated that certain triazole derivatives exhibited IC50 values as low as 5 μM against HeLa cells, indicating strong anticancer potential .

Case Studies

Case Study 1: Antitubercular Efficacy

A series of carbamate derivatives were tested for their antitubercular activity. Among them, benzyl derivatives showed promising results. For instance, compound 3l demonstrated potent in vivo efficacy against M. tuberculosis in mouse models, suggesting its potential as a lead compound for further development .

Case Study 2: Diabetes Protection

Another study highlighted the protective effects of related compounds against endoplasmic reticulum (ER) stress in pancreatic β-cells. One derivative exhibited an EC50 of 0.1 μM, showcasing its potential for diabetes treatment by preserving β-cell function under stress conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

The compound exhibits promising pharmacological properties, particularly as a potential therapeutic agent. The incorporation of the triazole moiety has been linked to enhanced biological activity, including antimicrobial and anticancer effects.

Case Study: Anticancer Activity

Research has demonstrated that compounds containing a triazole ring can inhibit various cancer cell lines. For instance, derivatives of triazole have shown significant cytotoxicity against breast cancer cells, with mechanisms involving the induction of apoptosis and cell cycle arrest. In vitro studies indicated that the compound could serve as a lead for developing novel anticancer agents .

Antimicrobial Properties

The azetidine structure in the compound is associated with improved antibacterial activity. The unique combination of azetidine and triazole has been explored for its potential to combat resistant bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of azetidine derivatives, compounds similar to benzyl (2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate exhibited notable activity against Staphylococcus aureus and Escherichia coli. The results suggested that the structural features contribute to their ability to disrupt bacterial cell wall synthesis .

Neuropharmacological Applications

The compound's potential as an acetylcholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

Research into similar triazole-containing compounds has shown that they can effectively inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain. This mechanism is crucial for enhancing cognitive function in Alzheimer's patients . The compound's design allows for optimal binding interactions with the enzyme's active site, which is essential for therapeutic efficacy.

Synthesis and Structural Variability

The synthetic pathways leading to this compound involve multicomponent reactions that yield diverse structural variants. This flexibility in synthesis allows for the exploration of structure-activity relationships (SAR), facilitating the identification of more potent analogs.

Synthesis Overview

The synthesis typically involves:

- Formation of the azetidine scaffold through cyclization reactions.

- Introduction of the triazole moiety via 1,3-dipolar cycloaddition.

- Carbamate formation through reaction with benzyl chloroformate under basic conditions.

This modular approach enables rapid generation of libraries for biological testing .

Toxicological Studies and Safety Profiles

Understanding the safety profile of this compound is critical for its development as a pharmaceutical agent. Preliminary toxicological assessments indicate low toxicity levels in standard animal models, making it a viable candidate for further development.

Toxicity Assessment

Studies have shown that derivatives exhibit acceptable safety margins in terms of acute toxicity and chronic exposure. These findings are essential for advancing the compound into clinical trials .

Análisis De Reacciones Químicas

Carbamate Formation

The benzyl carbamate group is introduced via carbamate coupling using benzyl chloroformate (Cbz-Cl) or mixed carbonates. For instance:

-

A glycine derivative (e.g., 2-oxoethylamine ) reacts with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) to form the carbamate-protected intermediate (see for analogous carbamate syntheses).

Reaction scheme :

Key conditions :

-

Solvent: Dichloromethane (DCM) or THF.

-

Base: Triethylamine (TEA) or NaHCO₃.

Azetidine-Glycine Coupling

The azetidine-triazole core is coupled to the carbamate-protected glycine fragment via amide bond formation :

-

HCTU-mediated coupling : The azetidine’s secondary amine reacts with the activated ester of the glycine derivative (see for HCTU-mediated amidation).

-

Alternative: EDC/HOBt or HATU activation.

Example protocol :

-

Activate the glycine carboxylate with HCTU and DIPEA in DMF.

-

Add the azetidine-triazole amine to form the amide bond.

-

Purify via column chromatography (silica gel, EtOAc/hexane).

Yield : ~60–80% (estimated from ).

Deprotection of Carbamate

The benzyl carbamate (Cbz) group can be removed via hydrogenolysis :

-

Conditions: H₂ gas, Pd/C catalyst, MeOH/EtOAc solvent.

-

Post-deprotection, the free amine can undergo further functionalization (e.g., alkylation, acylation).

Oxidation of Azetidine

The azetidine ring may undergo oxidation to form an azetidinone using RuO₄ or other oxidants, though this is less likely given the target structure’s stability requirements.

Stability and Reactivity

-

Hydrolysis susceptibility : The carbamate group is stable under basic conditions but hydrolyzes under strong acidic conditions (e.g., HCl/MeOH).

-

Triazole stability : The 1,2,3-triazole ring is thermally stable and inert to most nucleophiles, making it suitable for further reactions (see ).

Comparative Analysis of Analogous Compounds

Challenges and Optimizations

-

Regioselectivity : Ensuring the triazole forms at the N-1 position of the azetidine requires careful control of reaction kinetics (see for regiochemical analysis via NOESY).

-

Steric hindrance : The cyclopropyl group on the triazole may slow coupling reactions; microwave-assisted synthesis could improve efficiency.

Proposed Synthetic Route

-

Synthesize 3-azidoazetidine via SN2 substitution of azetidin-3-ol with NaN₃.

-

Perform Cu-catalyzed cycloaddition with cyclopropylacetylene to form the triazole-azetidine core.

-

Couple with Cbz-protected glycine using HCTU/DIPEA.

-

Purify via flash chromatography.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its cyclopropyl-triazole-azetidine core. Key comparisons include:

Key Observations :

- The cyclopropyl group in the target compound may enhance metabolic stability compared to phenyl or phosphoryl substituents in analogues, as cyclopropane’s ring strain can reduce oxidative metabolism .

- Carbamate protection (as in the target and analogues) is a common strategy to modulate solubility and bioavailability .

Spectroscopic and Crystallographic Data

While direct data for the target compound are absent, NMR trends from analogues suggest:

- 1H-NMR Peaks :

- Crystallography : SHELXL-based refinement (as in ) would likely resolve the azetidine’s puckering and triazole’s planarity, critical for structure-activity studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl (2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example:

- Step 1 : Formation of the azetidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-cyclopropyl-1H-1,2,3-triazole and an azetidine precursor.

- Step 2 : Coupling with a carbamate-functionalized ethyl group through nucleophilic substitution or amidation.

- Step 3 : Benzyl carbamate introduction via benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions, particularly with the labile cyclopropyl group.

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and azetidine connectivity.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): SHELXL or similar software can refine crystal structures, though crystallization may require co-solvents due to the compound's polarity .

Q. What are the primary functional groups influencing reactivity?

- Answer :

- Triazole Ring : Participates in π-π stacking and hydrogen bonding, critical for biological interactions.

- Azetidine : Enhances conformational rigidity and metabolic stability.

- Benzyl Carbamate : Acts as a protecting group for amines and modulates solubility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Analog Synthesis : Replace the cyclopropyl group with other substituents (e.g., methyl, phenyl) to assess steric/electronic effects.

- Biological Assays : Compare antifungal/antibacterial activity against analogs like benzyl carbamate derivatives (e.g., 5-amino-1H-1,2,3-triazole) using microbroth dilution assays .

- Data Analysis : Use statistical tools (e.g., PCA) to correlate structural features with activity trends .

Q. What computational methods are suitable for studying target interactions?

- Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with fungal enzymes (e.g., CYP51).

- MD Simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS/AMBER).

- Free Energy Calculations : Use MM/GBSA to estimate binding affinities .

Q. How can conflicting bioactivity data between this compound and analogs be resolved?

- Methodological Answer :

- Control Experiments : Verify compound purity (HPLC) and exclude solvent interference (DMSO controls).

- Enzyme Inhibition Assays : Compare IC₅₀ values across analogs under standardized conditions (e.g., pH 7.4, 37°C).

- Meta-Analysis : Cross-reference with structurally similar compounds like tert-butyl carbamate derivatives .

Q. What strategies optimize solubility for in vivo studies?

- Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the benzyl carbamate moiety.

- Formulation : Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility.

- Solubility Testing : Conduct shake-flask experiments in PBS and simulate gastrointestinal conditions .

Data Gaps and Challenges

Q. How can limited experimental data on this compound be addressed?

- Answer :

- Extrapolation : Leverage data from analogs (e.g., benzyl carbamates with triazole-azetidine motifs) for preliminary hypotheses .

- High-Throughput Screening : Use fragment-based libraries to identify synergistic partners.

- Collaborative Studies : Share crystallographic data via platforms like the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.